Clostridium difficile and Staphylococcus aureus are bacteria that can cause opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Vancomycin Hydrochloride is the hydrochloride salt of vancomycin, a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear.
Vancomycin hydrochloride
CAS No.: 1404-93-9
Cat. No.: VC0007590
Molecular Formula: C66H76Cl3N9O24
Molecular Weight: 1485.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1404-93-9 |
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Molecular Formula | C66H76Cl3N9O24 |
Molecular Weight | 1485.7 g/mol |
IUPAC Name | 48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1 |
Standard InChI Key | LCTORFDMHNKUSG-VSPPCZCGSA-N |
Isomeric SMILES | CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
SMILES | CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
Canonical SMILES | CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
Chemical Identity and Structural Characteristics
Molecular Architecture
Vancomycin hydrochloride’s complex structure was definitively characterized through NMR and mass spectrometry (MS) studies . The molecule consists of a seven-membered peptide backbone cross-linked by ether bonds, with attached sugar moieties that enhance solubility and target binding. Key features include:
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A central aglycone core with chlorine atoms at positions 10 and 19 .
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A disaccharide unit comprising β-D-glucopyranosyl and α-L-lyso-hexopyranosyl residues .
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Functional groups critical for bacterial binding: carboxyl, amide, and hydroxyl groups .
The stereochemical configuration is defined as , ensuring precise interaction with bacterial cell wall precursors .
Physicochemical Properties
Table 1 summarizes key physical and chemical properties derived from experimental data :
Property | Value |
---|---|
Melting Point | >190°C (decomposition) |
Optical Rotation () | -30° to -40° (c=1 in HO) |
Solubility | 50 mg/mL in water; slight in methanol |
pH (50 g/L) | 2.5–4.5 |
Hygroscopicity | High |
The compound’s water solubility (50 mg/mL) and stability under refrigeration (2–8°C) facilitate intravenous formulations, while its hygroscopic nature necessitates airtight storage .
Mechanism of Action and Antimicrobial Spectrum
Inhibition of Cell Wall Synthesis
Vancomycin hydrochloride binds with high affinity to the D-alanyl-D-alanine terminus of lipid II, a peptidoglycan precursor, via five hydrogen bonds (Figure 1) . This interaction:
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Blocks transglycosylation and transpeptidation reactions.
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Disrupts cross-linking in the peptidoglycan layer.
Spectrum of Activity
The antibiotic demonstrates bactericidal effects against:
Notably, it lacks activity against Gram-negative bacteria due to inability to penetrate their outer membrane .
Pharmacokinetic Profile and Clinical Pharmacodynamics
Absorption and Distribution
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Oral Bioavailability: <5%, limiting oral use to gastrointestinal infections .
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Intravenous Administration: Achieves peak serum concentrations of 25–50 mg/L after a 1 g dose, with a volume of distribution () of 0.43–1.25 L/kg .
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Tissue Penetration: Effective concentrations in pleural, pericardial, and synovial fluids; cerebrospinal fluid penetration occurs only with meningeal inflammation .
Metabolism and Excretion
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Half-Life: 6 hours in normal renal function, extending to 7.5 days in severe renal impairment .
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Elimination: 80–90% excreted unchanged in urine within 24 hours; negligible biliary clearance .
Clinical Applications and Therapeutic Guidelines
Indications
Vancomycin hydrochloride is first-line therapy for:
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MRSA Infections: Including bacteremia, endocarditis, and osteomyelitis .
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Surgical Prophylaxis: In β-lactam-allergic patients undergoing major procedures .
Dosing Considerations
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Renal Adjustment:
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Therapeutic Drug Monitoring: Target trough concentrations of 10–20 mg/L for severe infections .
Innovations in Sustained-Release Formulations
Dual Sustained-Release Hydrogel System
A 2022 study developed Van/SBA-15/CS-GP-SA, combining mesoporous silica (SBA-15) and chitosan-sodium alginate hydrogel for jaw defect repair :
Key Findings:
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Release Kinetics:
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Biocompatibility: No cytotoxicity observed in CCK-8 assays (p > 0.05 vs. controls) .
Table 2 compares release profiles of different formulations :
Formulation | Cumulative Release (Day 15) | Cumulative Release (Day 30) |
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Van/SBA-15 | 94.6% ± 1.37 | 99.1% ± 0.13 |
Van/CS-GP-SA | 83.7% ± 2.10 | 93.0% ± 0.47 |
Van/SBA-15/CS-GP-SA | 73.0% ± 1.76 | 84.0% ± 0.64 |
Structural Elucidation Through Advanced Analytical Techniques
NMR and MS Characterization
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